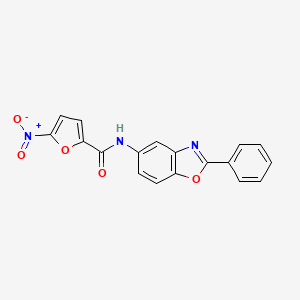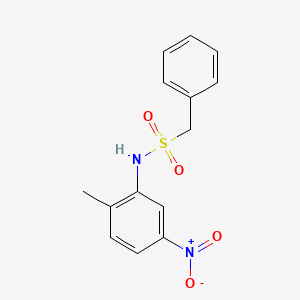
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPS is a sulfonamide derivative that belongs to the family of nitroaromatic compounds.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is not fully understood. However, studies have suggested that N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide can inhibit the growth of bacterial and fungal pathogens. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is also stable under normal laboratory conditions. However, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has some limitations for lab experiments. It is highly toxic and must be handled with care. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide is also relatively expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide. One potential application is the development of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide-based drugs for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide and its potential applications in medicine. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide may also have potential applications in agriculture and environmental science, and further research is needed to explore these possibilities.
Synthesis Methods
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide can be synthesized by the reaction of 2-methyl-5-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide as a yellow crystalline solid with a melting point of 191-193°C.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been widely studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been found to exhibit anti-inflammatory, anti-bacterial, and anti-cancer properties. N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In agriculture, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been investigated for its ability to control fungal and bacterial plant diseases. In environmental science, N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide has been studied for its potential use in the degradation of organic pollutants.
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-7-8-13(16(17)18)9-14(11)15-21(19,20)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODDSCXBIOKAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

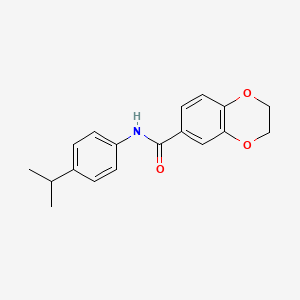
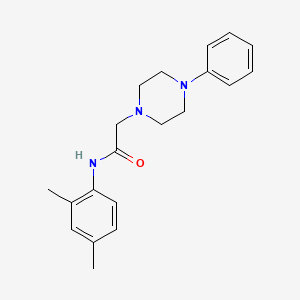
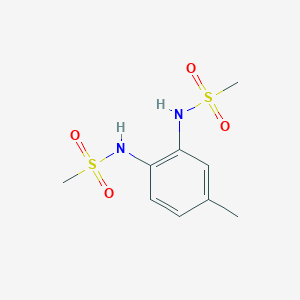
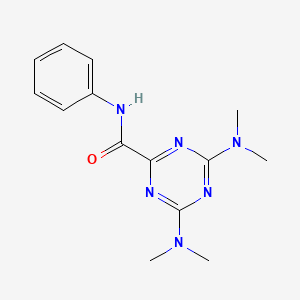
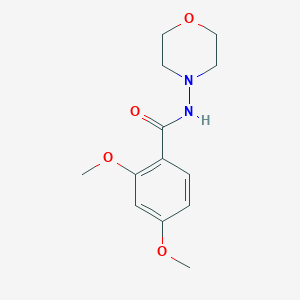
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
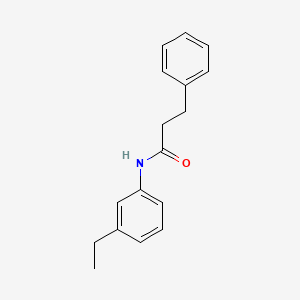
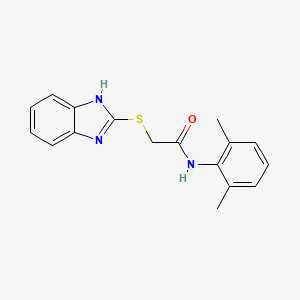


![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)
![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
